Anticancer Potency in MCF-7 Breast Cancer Cells: Target Compound vs. Closest Imidazo[1,2-a]pyridine Amide Analog
In a head‑to‑head comparative MTT assay against the MCF‑7 breast adenocarcinoma cell line, the target compound (CAS 2034616-57-2) displayed an IC₅₀ of 0.021 ± 0.0012 µM, while the structurally closest imidazo[1,2‑a]pyridine amide analog lacking the benzothiadiazole moiety (compound 14j from the same series) showed an IC₅₀ of 0.095 ± 0.007 µM [1]. The presence of the benzo[c][1,2,5]thiadiazole‑5‑carboxamide group therefore conferred a 4.5‑fold improvement in potency against this cell line.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF‑7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.021 ± 0.0012 µM |
| Comparator Or Baseline | Imidazo[1,2‑a]pyridine amide analog 14j (without benzothiadiazole): IC₅₀ = 0.095 ± 0.007 µM |
| Quantified Difference | 4.5‑fold lower IC₅₀ (improved potency) |
| Conditions | MTT assay, 48 h exposure, MCF‑7 human breast adenocarcinoma cell line; etoposide used as reference drug (IC₅₀ = 0.18 µM) |
Why This Matters
A 4.5‑fold potency advantage in a widely used breast cancer model can reduce the compound quantity required per assay and strengthens the case for selecting this scaffold over simpler imidazo[1,2‑a]pyridine amides in oncology discovery programs.
- [1] Reddy Sreenivasulu R. et al. Synthesis and anticancer evaluation of amide derivatives of imidazo‑pyridines. Medicinal Chemistry Research 30, 74–83 (2021). DOI: 10.1007/s00044-020-02638-w. View Source
